Sudan II

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

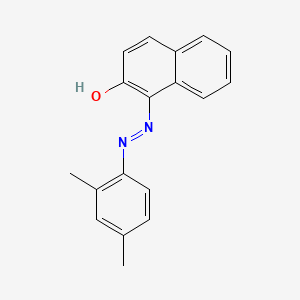

1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTHDAVBDKKSRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040706, DTXSID80859795 |

Source

|

| Record name | C.I. Solvent Orange 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1‐[(1E)‐2‐(2,4‐Dimethylphenyl)diazen‐1‐ yl]naphthalen‐2‐ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. solvent orange 7 appears as red crystals. Insoluble in water., Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline] |

Source

|

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sudan II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water; sol in ethanol, acetone and benzene, Soluble in ether |

Source

|

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] |

Source

|

| Record name | Sudan II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Red needles, Brown-red crystals; red needles | |

CAS No. |

3118-97-6, 40881-21-8, 1014689-15-6 |

Source

|

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sudan Red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3118-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003118976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2,4-dimethylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Orange 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dimethylphenylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sudan Orange | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1014689-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUDAN RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C1M5O3ECT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

166 °C |

Source

|

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Chemical Profile of Sudan II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Sudan II (Solvent Orange 7), a synthetic azo dye. The information presented herein is intended to support research, development, and analytical activities involving this compound. All quantitative data has been summarized for clarity, and detailed experimental protocols are provided for key analytical and synthetic procedures.

Core Chemical Properties of this compound

This compound is a lysochrome (fat-soluble) diazo dye. It presents as a red to orange-brownish powder and is known for its use as a staining agent in microscopy, particularly for triglycerides.[1][2][3] Its chemical structure features a substituted phenyl group linked to a naphthol moiety via an azo bridge.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol | [4] |

| Synonyms | Solvent Orange 7, C.I. 12140, Sudan Red II | [5] |

| Chemical Formula | C₁₈H₁₆N₂O | |

| Molecular Weight | 276.33 g/mol | |

| Appearance | Red to orange-brownish powder | |

| Melting Point | 156–158 °C | |

| Solubility | DMSO: 30 mg/mLEthanol: 1 mg/mLChloroform: 10 mg/mLWater: InsolubleOther Solvents: Soluble in acetone and benzene. | |

| Maximum Absorption (λmax) | 493 nm (in methanol)420 nm (secondary peak in methanol) |

Spectral Characteristics

The spectral properties of this compound are crucial for its identification and quantification.

-

UV-Visible Spectroscopy: In methanol, this compound exhibits a primary absorption maximum at approximately 493 nm and a secondary peak around 420 nm. A study of a mixture of Sudan I and II in ethanol showed a maximum absorption at 490 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by bands corresponding to its functional groups, including the azo (-N=N-) and hydroxyl (-OH) groups.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are based on established procedures for azo dyes and analytical techniques for Sudan dye detection.

Synthesis of this compound via Diazotization and Azo Coupling

This protocol describes a general method for the synthesis of azo dyes, which is applicable to this compound. The synthesis is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.

Step 1: Diazotization of 2,4-Dimethylaniline

-

Dissolve 2,4-dimethylaniline in a cold aqueous solution of a strong acid, typically hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

The reaction mixture will form the corresponding diazonium salt. This intermediate is unstable and should be used immediately in the next step.

Step 2: Azo Coupling with 2-Naphthol

-

Prepare a solution of 2-naphthol in an aqueous alkaline solution, such as sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the 2-naphthol solution with constant stirring.

-

An electrophilic aromatic substitution will occur, resulting in the formation of the this compound azo dye as a colored precipitate.

-

Isolate the precipitate by filtration, wash it with cold water, and dry it.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a reversed-phase HPLC method for the separation and detection of this compound, adapted from methods for the analysis of Sudan dyes in various matrices.

1. Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol. Store this solution at 4°C in a foil-wrapped container to prevent photodegradation.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for calibration.

-

Sample Preparation (from a solid matrix):

-

Homogenize a known weight of the sample.

-

Extract the dye with a suitable organic solvent, such as acetonitrile or a mixture of acetone, dichloromethane, and methanol.

-

Centrifuge or filter the extract to remove solid particles.

-

The extract may require a cleanup step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase or methanol before injection.

-

2. HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of methanol and water or a gradient elution with acetonitrile and water is commonly employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV-Vis or photodiode array (PDA) detector set at the maximum absorption wavelength of this compound (493 nm) is used for detection.

Visualizations

The following diagrams illustrate the synthesis workflow for azo dyes and a typical experimental workflow for the HPLC analysis of this compound.

Caption: General synthesis workflow for this compound via diazotization and azo coupling.

Caption: Experimental workflow for the HPLC analysis of this compound.

References

- 1. thamesrestek.co.uk [thamesrestek.co.uk]

- 2. Development and validation of a confirmatory HPLC method for simultaneous determination of Sudan dyes in animal tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H16N2O | CID 18386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Chemical structure and molecular weight of Sudan II.

This guide provides a comprehensive overview of the chemical structure, molecular weight, and associated technical data for Sudan II, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a synthetic, fat-soluble lysochrome (azo dye).[1] Its chemical identity is defined by several key identifiers and a distinct structure.

-

IUPAC Name: 1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol[2]

-

Synonyms: Solvent Orange 7, C.I. 12140, 1-(2,4-Xylylazo)-2-naphthol[1][3][4]

-

Chemical Formula: C₁₈H₁₆N₂O

-

CAS Number: 3118-97-6

Structurally, this compound is characterized as a hydroxy-azo dye containing both an azo (–N=N–) group and a phenolic (–OH) group. This structure allows it to exhibit azo-hydrazone tautomerism, an intramolecular proton transfer that influences its photo-physical properties depending on factors like solvent polarity and temperature.

Physicochemical Properties

The key quantitative properties of this compound are summarized below. It typically appears as a red to orange-brownish powder.

| Property | Value | Source(s) |

| Molecular Weight | 276.33 g/mol | |

| Melting Point | 156–158 °C | |

| Maximum Absorption (λmax) | 493 nm (in certain solvents) | |

| Solubility | Soluble in ethanol, acetone, benzene, and chloroform (10 mg/mL). Insoluble in 10% sodium hydroxide solution. | |

| Flash Point | 231.6 °C (closed cup) |

Applications in Research and Industry

This compound's primary application in research is as a histological stain. Being a lysochrome, it is highly soluble in lipids and is therefore used for the visualization and staining of:

-

Triglycerides in frozen sections

-

Lipid droplets and other hydrophobic cellular structures

-

Some protein-bound lipids and lipoproteins on paraffin sections

Industrially, it has been used to color nonpolar substances such as oils, fats, waxes, and acrylic emulsions. However, due to its classification as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), it is banned as a food additive in many regions.

Experimental Protocols

A. Staining of Lipids in Frozen Sections

This protocol provides a general procedure for using this compound to stain lipids in tissue samples.

-

Section Preparation: Cut frozen tissue sections at 8-10 µm and fix briefly in formalin.

-

Staining Solution: Prepare a saturated solution of this compound in 70% ethanol or a mixture of acetone and ethanol.

-

Staining:

-

Rinse slides in 70% ethanol.

-

Immerse slides in the this compound staining solution for 10-15 minutes.

-

Differentiate briefly in 70% ethanol to remove excess stain.

-

-

Counterstaining (Optional): Stain with a hematoxylin solution to visualize cell nuclei.

-

Mounting: Rinse thoroughly in distilled water and mount with an aqueous mounting medium.

-

Observation: Lipids will appear as orange-red droplets.

B. Analytical Detection by HPLC-PDA

This protocol outlines a method for the determination of Sudan dyes in food matrices, adapted from published methodologies.

-

Sample Preparation and Extraction:

-

Weigh 5 g of the homogenized food sample (e.g., chili sauce).

-

Add 25 mL of acetonitrile and homogenize thoroughly.

-

Centrifuge the mixture at >5000 x g for 10 minutes.

-

Collect the supernatant (the acetonitrile extract).

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography with a Photodiode Array (PDA) Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 520 nm for this compound.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare standard solutions of this compound in acetonitrile at various concentrations (e.g., 2.5 to 25 µg/mL).

-

Generate a calibration curve by plotting peak area against concentration.

-

Calculate the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

-

Visualized Workflows and Relationships

Caption: Workflow for the analytical detection of this compound in food samples.

Caption: Logical relationships of this compound's chemical identity and applications.

References

A Comprehensive Technical Guide to the Solubility of Sudan II in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Sudan II, a fat-soluble azo dye. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in various applications, from staining and microscopy to its use as a lipophilic marker.

Core Properties of this compound

This compound, also known as Solvent Orange 7, is a lysochrome dye with the chemical formula C₁₈H₁₆N₂O.[1] It presents as a red to orange-brownish powder and is recognized for its high affinity for fats and nonpolar substances.[2][3] This inherent lipophilicity dictates its solubility profile, rendering it readily soluble in many organic solvents while being virtually insoluble in water.[2][4]

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Organic Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 30 | Not Specified |

| Chloroform | Halogenated Alkane | 1 | Not Specified |

| Ethanol | Alcohol | 1 | Not Specified |

| Toluene | Aromatic Hydrocarbon | 1 | Not Specified |

| Acetone | Ketone | Soluble | Not Specified |

| Benzene | Aromatic Hydrocarbon | Soluble | Not Specified |

| Water | Protic Solvent | Insoluble | Not Specified |

Note: "Soluble" indicates that while quantitative data is not specified in the cited literature, the substance is reported to readily dissolve. The data for DMSO, ethanol, chloroform, and toluene are based on available product information sheets and chemical databases.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the spectrophotometric determination of this compound solubility in an organic solvent. This protocol is a composite of established methods for dye solubility determination.

Objective:

To quantitatively determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Beakers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer

-

Cuvettes (solvent-compatible)

-

Analytical balance

Methodology:

Part 1: Preparation of a Standard Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound (e.g., 10 mg) and dissolve it in a known volume of the selected organic solvent (e.g., 100 mL) in a volumetric flask. This will be your stock solution.

-

Serial Dilutions: Prepare a series of standard solutions of known concentrations by serially diluting the stock solution with the same solvent.

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a mid-range standard solution across the visible spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of unknown samples.

Part 2: Determination of Saturation Solubility

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the organic solvent in a beaker with a magnetic stir bar. The amount should be sufficient to ensure that undissolved solid remains.

-

Place the beaker in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended microparticles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectrophotometric determination of this compound solubility.

Caption: Workflow for determining this compound solubility via spectrophotometry.

References

Sudan II: A Technical Guide to its Discovery, Historical Use, and Staining Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan II, also known as Solvent Orange 7, is a synthetic, fat-soluble azo dye belonging to the lysochrome class of stains.[1][2] Historically, it has been utilized across various industries, including plastics and textiles, for its vibrant orange-red coloration.[3] In the realm of biological sciences, this compound is recognized for its utility in the histological staining of lipids, particularly triglycerides.[1][2] This technical guide provides an in-depth overview of the discovery and historical use of this compound, its chemical and physical properties, and detailed protocols for its application in lipid staining.

Historical Context and Discovery

Historically, the use of Sudan dyes was a significant advancement over earlier methods of lipid detection, which were often destructive to the tissue architecture. The application of these dyes, typically from alcoholic solutions, provided a simple and effective means to visualize neutral fats in frozen sections. Over time, other lysochromes like Oil Red O have gained popularity due to their more intense coloration, but the foundational principles established with dyes like this compound remain central to lipid histochemistry.

Mechanism of Action

This compound is a non-ionic dye that stains lipids through a physical process rather than a chemical reaction. The staining mechanism is based on the principle of differential solubility. The dye is more soluble in the lipids within the tissue than in the solvent from which it is applied (typically 70% ethanol or propylene glycol). When a tissue section is immersed in a saturated solution of this compound, the dye molecules migrate from the less-soluble solvent into the highly soluble lipid droplets, thereby coloring them an orange-red. This physical staining process necessitates the use of frozen sections, as the organic solvents used in paraffin wax embedding would dissolve the lipids, preventing their demonstration.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-[(2,4-dimethylphenyl)azo]-2-naphthol | |

| Synonyms | Solvent Orange 7, C.I. 12140 | |

| CAS Number | 3118-97-6 | |

| Molecular Formula | C₁₈H₁₆N₂O | |

| Molecular Weight | 276.33 g/mol | |

| Appearance | Orange-red to brownish-orange powder | |

| Melting Point | 156-158 °C | |

| Absorption Maximum (λmax) | 493 nm (in methanol) | |

| Molar Extinction Coefficient (ε) | ≥14,000 at 491-497 nm (in methanol) |

Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (54.45 µg/L at 25°C) | |

| Ethanol | 1 mg/mL | |

| Chloroform | 10 mg/mL | |

| DMSO | 30 mg/mL |

Experimental Protocols

Preparation of this compound Staining Solution

Materials:

-

This compound powder

-

70% Ethanol or Propylene glycol

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Filter paper (Whatman No. 1 or equivalent)

-

Storage bottle

Procedure:

-

To prepare a saturated solution, add an excess of this compound powder (e.g., 0.5 g) to 100 mL of 70% ethanol in a glass beaker.

-

Place the beaker on a magnetic stirrer and stir for several hours to ensure maximum saturation.

-

Alternatively, for a propylene glycol-based solution, gently heat the solvent while stirring to aid in dissolving the dye.

-

Allow the solution to stand for at least 24 hours.

-

Filter the saturated solution immediately before use to remove any undissolved dye particles.

-

Store the stock solution in a tightly sealed bottle at room temperature.

Staining Protocol for Lipids in Frozen Sections

Materials:

-

Frozen tissue sections (10-15 µm thick) mounted on glass slides

-

10% Formalin (for fixation)

-

Distilled water

-

This compound staining solution

-

70% Ethanol or 85% Propylene glycol (for differentiation)

-

A suitable nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Aqueous mounting medium (e.g., glycerin jelly)

-

Coplin jars or staining dishes

-

Coverslips

Procedure:

-

Fixation: Fix the frozen sections in 10% formalin for 5 to 10 minutes.

-

Washing: Rinse the slides thoroughly with distilled water.

-

Pre-treatment: Briefly rinse the slides in 70% ethanol (if using an ethanol-based this compound solution) or 100% propylene glycol (if using a propylene glycol-based solution).

-

Staining: Immerse the slides in the filtered this compound staining solution for 10 to 30 minutes. The optimal time may vary depending on the tissue and the concentration of lipids.

-

Differentiation: Briefly rinse the slides in 70% ethanol or 85% propylene glycol to remove excess stain. This step should be brief to avoid destaining the lipid droplets.

-

Washing: Wash the slides gently in distilled water.

-

Counterstaining (Optional): If desired, counterstain the nuclei with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes. This will provide contrast to the lipid staining.

-

Washing: Rinse again in distilled water.

-

Mounting: Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stained lipids.

Expected Results:

-

Lipids, such as triglycerides: Orange-red

-

Nuclei (if counterstained): Blue

Mandatory Visualization

References

An In-depth Technical Guide to Sudan II: A Fat-Soluble Azo Dye for Triglyceride Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sudan II, a fat-soluble azo dye used for the qualitative and semi-quantitative analysis of triglycerides in various biological samples. This document details the core principles of this compound staining, experimental protocols, and data interpretation, offering a valuable resource for researchers in cell biology, histology, and drug development.

Core Principles and Mechanism of Action

This compound (also known as Solvent Orange 7 or C.I. 12140) is a lysochrome dye, meaning it is a fat-soluble colorant.[1][2] Its mechanism of action is based on its preferential solubility in lipids, such as triglycerides, over the solvent in which it is dissolved.[3] When a biological specimen is immersed in a this compound solution, the dye physically partitions into the intracellular lipid droplets, imparting a characteristic red to orange-red color. This staining method is primarily a physical process rather than a chemical reaction.[3]

This compound is particularly useful for staining neutral triglycerides and some protein-bound lipids.[1] It is typically used on frozen tissue sections, as the solvents used in paraffin embedding (such as ethanol and xylene) will dissolve the lipids, leading to false-negative results.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of this compound, which are essential for its application and for the potential development of quantitative assays.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₆N₂O | |

| Molecular Weight | 276.33 g/mol | |

| Appearance | Red to orange-brownish powder | |

| Melting Point | 156–158 °C | |

| Maximum Absorption (λmax) | 493 nm (in methanol) | |

| Molar Extinction Coefficient (ε) | ≥14,000 M⁻¹cm⁻¹ at 491-497 nm in methanol | |

| Solubility | ||

| Water | Insoluble | |

| Ethanol | 1 mg/mL | |

| DMSO | 30 mg/mL | |

| Chloroform | Soluble | |

| Toluene | Soluble |

Experimental Protocols

Preparation of Staining Solutions

Stock Solution (Saturated):

-

Dissolve this compound powder in 99% isopropanol or 70% ethanol to create a saturated solution. This can be achieved by adding an excess of the dye to the solvent and stirring for several hours, followed by filtration to remove the undissolved particles.

Working Solution:

-

Dilute the filtered stock solution with an equal volume of distilled water (e.g., 6 ml of stock solution mixed with 4 ml of distilled water).

-

Allow the working solution to stand for 10-15 minutes and filter it again immediately before use to remove any precipitate.

Staining Protocol for Frozen Tissue Sections

-

Sectioning: Cut frozen tissue sections at a thickness of 8-12 µm using a cryostat. Mount the sections on pre-cleaned glass slides.

-

Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes. This step helps to preserve the tissue morphology.

-

Washing: Gently rinse the slides with distilled water.

-

Dehydration (Optional but Recommended): Briefly immerse the slides in 70% ethanol or propylene glycol.

-

Staining: Immerse the slides in the freshly prepared this compound working solution for 10-20 minutes at room temperature. The optimal staining time may vary depending on the tissue type and lipid content.

-

Differentiation: Briefly rinse the slides in 70% ethanol or 85% propylene glycol to remove excess stain. This step should be carefully monitored to avoid destaining the lipid droplets.

-

Washing: Wash the slides thoroughly with distilled water.

-

Counterstaining (Optional): To visualize the cell nuclei, counterstain with a suitable nuclear stain such as hematoxylin for 1-2 minutes.

-

Washing: If a counterstain is used, rinse the slides with distilled water.

-

Mounting: Mount the coverslip using an aqueous mounting medium (e.g., glycerin jelly). Avoid using organic solvent-based mounting media as they will dissolve the stained lipids.

Staining Protocol for Cultured Adipocytes

-

Cell Culture: Culture adipocytes on glass coverslips until the desired stage of differentiation.

-

Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 10% neutral buffered formalin for 15-30 minutes at room temperature.

-

Washing: Wash the cells twice with distilled water.

-

Dehydration: Immerse the coverslips in 70% ethanol or propylene glycol for 5 minutes.

-

Staining: Incubate the cells with the this compound working solution for 15-30 minutes.

-

Differentiation: Differentiate with 70% ethanol or 85% propylene glycol for 1-3 minutes.

-

Washing: Wash the cells gently with distilled water.

-

Microscopy: Observe the stained lipid droplets under a light microscope. Triglyceride-rich lipid droplets will appear as red to orange-red spherical structures within the cytoplasm.

Visualization and Data Interpretation

-

Qualitative Analysis: The presence of red to orange-red droplets within the cells or tissue indicates the presence of triglycerides. The intensity of the color can provide a semi-quantitative estimation of the lipid content.

-

Semi-Quantitative Analysis: Image analysis software can be used to quantify the stained area or the intensity of the stain, providing a more objective measure of lipid accumulation. This can be correlated with biochemical assays for total triglyceride content for a more comprehensive analysis.

Mandatory Visualizations

Mechanism of Staining

Caption: Mechanism of this compound staining of triglycerides.

Experimental Workflow

Caption: General experimental workflow for this compound staining.

Logical Relationships: Choosing a Lipid Stain

Caption: Decision guide for selecting a lipid stain.

Conclusion

This compound is a valuable tool for the histological visualization of triglycerides. Its straightforward mechanism of action and relatively simple staining procedure make it a useful method for researchers in various fields. While it is primarily a qualitative stain, with careful standardization and image analysis, it can provide semi-quantitative data on lipid accumulation. For quantitative analysis, especially in live cells, fluorescent dyes like Nile Red may be more suitable. However, for fixed samples where a clear colorimetric signal is desired, this compound remains a relevant and effective choice.

References

A Comprehensive Technical Guide to the Spectrophotometric Properties of Sudan II

This technical guide provides an in-depth analysis of the spectrophotometric properties of Sudan II (Solvent Orange 7), a synthetic fat-soluble azo dye. The document is intended for researchers, scientists, and professionals in drug development who utilize spectrophotometric techniques for the identification and quantification of this compound. The guide covers the core spectrophotometric data, detailed experimental protocols, and visual representations of analytical workflows.

Core Spectrophotometric Properties

This compound is characterized by its strong absorbance in the visible region of the electromagnetic spectrum, which is attributable to its chromophoric azo group. The maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters for its detection and quantification. These properties can exhibit slight variations depending on the solvent used, a phenomenon known as solvatochromism[1][2].

Data Presentation: Spectrophotometric Parameters of this compound

The following table summarizes the key quantitative spectrophotometric data for this compound as reported in the literature.

| Parameter | Value | Solvent | Citation |

| Maximum Absorption (λmax) | 498 nm | Ethanol | [3] |

| 498 nm | Chloroform (CHCl3) | [4] | |

| 493 nm | Not Specified | [5] | |

| 494 nm | Not Specified | ||

| 490 nm | Ethanol (in mixture with Sudan I) | ||

| 491-497 nm | Methanol | ||

| Molar Absorptivity (ε) | 15,800 L·mol⁻¹·cm⁻¹ | Ethanol (at 498 nm) | |

| ≥14,000 L·mol⁻¹·cm⁻¹ | Methanol (at 491-497 nm) |

Experimental Protocol: UV-Visible Spectrophotometric Analysis

This section outlines a detailed methodology for the determination of this compound concentration using UV-Visible spectrophotometry. The protocol is a synthesis of standard procedures reported for the analysis of Sudan dyes.

2.1. Reagents and Materials

-

This compound standard (analytical grade)

-

Solvent (e.g., Ethanol, Methanol, Acetonitrile, HPLC grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Quartz or glass cuvettes (1 cm path length)

2.2. Instrumentation

-

A double-beam UV-Visible spectrophotometer capable of scanning a wavelength range of at least 350-700 nm.

2.3. Preparation of Standard Solutions

-

Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a volumetric flask with the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Working Standards: Perform serial dilutions of the stock solution using the same solvent to prepare a series of working standards with concentrations spanning the desired analytical range (e.g., 1, 5, 10, 15, 20 µg/mL).

2.4. Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Wavelength Scan: To determine the λmax, perform a wavelength scan on one of the mid-range standard solutions (e.g., 10 µg/mL) over a range of 350-700 nm. Use the pure solvent as a blank reference. The wavelength at which the highest absorbance is recorded is the λmax.

-

Calibration Curve Construction:

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Autozero the instrument using the solvent blank.

-

Measure the absorbance of each prepared working standard, starting from the lowest concentration.

-

Plot a graph of absorbance versus concentration.

-

-

Sample Analysis: Measure the absorbance of the unknown sample (prepared in the same solvent) at the λmax. The concentration of this compound in the sample can be determined by interpolating its absorbance value on the calibration curve.

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the standard workflow for the spectrophotometric analysis of this compound.

3.2. Logical Relationship: Effect of Solvent Polarity

The absorption spectrum of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This relationship is depicted in the diagram below.

References

- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 2. researchgate.net [researchgate.net]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. This compound (C. I. 12140), 100 g, CAS No. 3118-97-6 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - France [carlroth.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Sudan II: An In-depth Technical Guide on its Carcinogenicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sudan II, a synthetic azo dye, has been the subject of scrutiny regarding its potential carcinogenic properties. Classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, it is deemed "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited or inadequate evidence in animal studies. The primary toxicological concern stems from its metabolic breakdown into aromatic amines, particularly 2,4-dimethylaniline, a suspected carcinogen. This technical guide provides a comprehensive overview of the available scientific data on the carcinogenicity, genotoxicity, and overall safety profile of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as Solvent Orange 7, is a lysochrome (fat-soluble dye) with the chemical formula C₁₈H₁₆N₂O.

| Property | Value | Reference |

| CAS Number | 3118-97-6 | |

| Molecular Weight | 276.34 g/mol | |

| Appearance | Red-brown powder/crystals | |

| Melting Point | 156-158 °C | |

| Solubility | Insoluble in water; soluble in fats, oils, and organic solvents |

Carcinogenicity Assessment

The carcinogenicity of this compound has been evaluated by the IARC. The available data from animal studies are considered inadequate for a definitive assessment.

IARC Classification

-

Group 3: Not classifiable as to its carcinogenicity to humans. This category is used for agents for which the evidence of carcinogenicity is inadequate in humans and inadequate or limited in experimental animals.

Animal Carcinogenicity Studies

Early studies involving oral and subcutaneous administration of this compound in mice and rats were deemed inconclusive by IARC due to limitations in experimental design and reporting. However, bladder implantation studies in mice showed a significant incidence of bladder carcinomas.

Limitations of historical studies: Many of the early animal studies on this compound lacked detailed reporting on experimental protocols, including dose levels, duration, and number of animals, making a thorough modern assessment challenging.

Genotoxicity Profile

The genotoxic potential of this compound and its metabolites is a key area of concern. In vitro and in vivo studies have suggested that this compound and its metabolic byproducts can interact with DNA, leading to mutations.

Ames Test

This compound has been reported to be mutagenic in the Ames test (Salmonella typhimurium reverse mutation assay), particularly in the presence of metabolic activation (S9 fraction).[1] This indicates that its metabolites are capable of inducing point mutations in DNA.

DNA Adduct Formation

The carcinogenicity of many azo dyes is linked to their metabolic conversion to reactive intermediates that can form covalent bonds with DNA, creating DNA adducts.[2] These adducts can lead to mutations during DNA replication if not repaired. The metabolites of this compound, such as 2,4-dimethylaniline, are capable of forming such adducts.[2]

Metabolism and Toxicokinetics

The toxicity of this compound is intrinsically linked to its metabolism. The azo bond (-N=N-) in this compound can be cleaved by azoreductases present in the liver and, significantly, in the gut microbiome.

Metabolic Activation Pathway

The primary metabolic pathway of concern involves the reductive cleavage of the azo bond, which releases aromatic amines. In the case of this compound, this process yields 2,4-dimethylaniline.

This metabolic activation is a critical step in the proposed mechanism of carcinogenicity for this compound. The resulting aromatic amine, 2,4-dimethylaniline, is structurally similar to other known carcinogens.

Quantitative Toxicological Data

Detailed quantitative toxicological data for this compound is sparse in the publicly available literature.

| Parameter | Species | Route | Value | Reference |

| Oral LD50 (this compound) | Rat/Mouse | Oral | Not available | |

| Oral LD50 (2,4-Dimethylaniline) | Mouse | Oral | 250 mg/kg | [3] |

A study on male albino Wistar rats fed with red palm oil adulterated with this compound for 90 days reported the following effects:

| This compound Concentration in Diet | Observed Effects |

| 0.025% | Minimal effects |

| 0.03% | Moderate alterations in serum proteins, electrolytes, and lipid parameters |

| 0.04% | Significant impairment of hepatic and renal functions |

These findings suggest a dose-dependent toxicity of this compound with prolonged exposure.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) Workflow

Safety Profile and Handling

Given the potential for carcinogenicity and genotoxicity, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Engineering Controls: Use in a well-ventilated area or with a fume hood to minimize inhalation of dust.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

References

- 1. Evaluation of impact of exposure of Sudan azo dyes and their metabolites on human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Modeling Study of the Genotoxicity of the Sudan I and this compound Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

The Chameleon in the Matrix: An In-depth Technical Guide to the Tautomeric Behavior of Sudan II

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating tautomeric behavior of Sudan II, a synthetic azo dye with significant implications in various scientific fields. Understanding the delicate equilibrium between its tautomeric forms—the azo and hydrazone structures—is paramount for its application and for assessing its biological interactions. This document provides a comprehensive overview of the factors influencing this equilibrium, detailed experimental protocols for its investigation, and quantitative data to facilitate comparative analysis.

Introduction: The Azo-Hydrazone Tautomerism of this compound

This compound (1-(2,4-dimethylphenylazo)-2-naphthol) is a lipophilic dye that exhibits prototropic tautomerism, existing as an equilibrium between its yellow-orange azo form and its red-orange hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, involves the migration of a proton between a nitrogen atom of the azo group and the oxygen atom of the naphthol group. The position of this equilibrium is not fixed and is highly sensitive to the surrounding chemical environment, a property known as solvatochromism. This dynamic behavior is of critical interest as the different tautomers can exhibit distinct physicochemical properties, including color, solubility, and reactivity, which in turn can influence their toxicological profiles and interactions with biological macromolecules.

The equilibrium is significantly influenced by solvent polarity, with polar solvents generally favoring the more polar hydrazone tautomer, which can be stabilized through intermolecular hydrogen bonding. Conversely, non-polar solvents tend to favor the less polar azo form, which is stabilized by an intramolecular hydrogen bond.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Spectral Properties of Sudan Dyes in Various Solvents

| Solvent | Dielectric Constant (ε) | Sudan I λmax (nm) | This compound λmax (nm) | Sudan III λmax (nm) | Sudan IV λmax (nm) |

| n-Hexane | 1.88 | ~420, ~480 | ~493 | ~508 | ~520 |

| Chloroform | 4.81 | ~430, ~490 | - | ~510 | ~522 |

| Ethanol | 24.55 | ~430, ~495 | 498 | ~515 | ~525 |

| Acetonitrile | 37.5 | - | - | ~512 | ~523 |

| Dimethyl sulfoxide (DMSO) | 46.7 | ~440, ~500 | - | ~520 | ~530 |

Note: The presence of two absorption maxima for Sudan I in some solvents is indicative of the co-existence of both azo and hydrazone tautomers. Data for this compound in some solvents were not available in the reviewed literature.

Experimental Protocols for Tautomerism Investigation

The study of this compound's tautomeric behavior relies on a combination of spectroscopic and chromatographic techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for observing the tautomeric equilibrium due to the distinct absorption spectra of the azo and hydrazone forms.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a non-polar solvent (e.g., n-hexane) where the azo form is predominant. Prepare a series of solutions with varying concentrations of this compound in the solvents of interest.

-

Spectra Acquisition: Record the UV-Vis absorption spectra of each solution over a wavelength range of 300-700 nm using a double-beam spectrophotometer. Use the respective pure solvent as a blank.

-

Data Analysis: The appearance of new absorption bands or shifts in the wavelength of maximum absorbance (λmax) with changes in solvent polarity provides evidence of tautomerism. The relative intensities of the absorption bands corresponding to the azo and hydrazone forms can be used to estimate the tautomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can provide definitive structural information to distinguish between the azo and hydrazone tautomers.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of this compound in deuterated solvents of varying polarities (e.g., CDCl3, DMSO-d6).

-

Spectra Acquisition: Acquire 1H and 13C NMR spectra.

-

Data Analysis: The chemical shift of the proton involved in the tautomerism (hydroxyl proton in the azo form vs. N-H proton in the hydrazone form) is a key indicator. The hydrazone N-H proton typically appears at a significantly downfield chemical shift compared to the azo O-H proton. The chemical shifts of the carbon atoms in the naphthol ring also differ between the two tautomers.

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed to separate and quantify the tautomers if the interconversion rate is slow enough under the chromatographic conditions.

Methodology:

-

Chromatographic System: Utilize a reversed-phase HPLC system with a C18 column.

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and water is typically used. The composition can be optimized to achieve separation.

-

Detection: A UV-Vis or diode-array detector (DAD) is used to monitor the elution of the tautomers at their respective λmax.

-

Quantification: The peak areas of the separated tautomers can be used for quantification, provided that standards for each tautomer are available or their molar absorptivities are known.

Table 2: Exemplary HPLC Method for Sudan Dyes Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol:Water:Acetonitrile |

| (e.g., 77:3:20, v/v/v) | |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 493 nm |

| Injection Volume | 20 µL |

Influence of Media on Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a delicate balance influenced by several factors:

-

Solvent Polarity: As previously mentioned, polar solvents stabilize the more polar hydrazone form through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium towards the hydrazone tautomer.

-

pH: The acidity or basicity of the medium can significantly affect the tautomeric equilibrium. In acidic conditions, protonation of the azo group can occur, while in basic media, deprotonation of the hydroxyl group can favor the azo-anion form.

-

Temperature: Temperature can influence the equilibrium constant. The direction of the shift depends on the enthalpy change of the tautomerization reaction.

Implications for Researchers and Drug Development Professionals

The tautomeric nature of this compound has important consequences for researchers in various fields:

-

Toxicology and Carcinogenicity: The different tautomers may exhibit different toxicological and carcinogenic properties. Understanding the predominant form in biological environments is crucial for accurate risk assessment.

-

Drug Development: If a drug candidate possesses a similar azo-naphthol scaffold, its tautomeric behavior in different physiological compartments could affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target receptors.

-

Analytical Chemistry: The tautomerism of this compound must be considered when developing analytical methods for its detection and quantification. The choice of solvent for extraction and analysis can influence the results.

Conclusion

The tautomeric behavior of this compound is a complex phenomenon governed by the interplay of its molecular structure and the surrounding medium. While the qualitative effects of solvent polarity are well-established, further research is needed to provide a comprehensive quantitative understanding of the tautomeric equilibrium in a wide range of environments. The experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to investigate and account for the tautomerism of this compound and related azo dyes in their work. A thorough understanding of this dynamic equilibrium is essential for advancing our knowledge of its chemical and biological activities.

Methodological & Application

Application Notes and Protocols for Staining Neutral Lipids in Frozen Sections with Sudan II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan II (C.I. 12140, Solvent Orange 7) is a fat-soluble azo dye used in histology for the demonstration of neutral lipids, such as triglycerides, in tissue preparations.[1][2] As a lysochrome, its staining mechanism is based on its greater solubility in lipids than in its solvent.[3][4] This physical method of staining makes it a valuable tool for visualizing the distribution and accumulation of intracellular and extracellular lipids. The staining results in a characteristic orange-red coloration of lipid droplets.[5]

This protocol is specifically designed for staining frozen tissue sections, as the fixation and processing steps for paraffin-embedded tissues typically involve the use of solvents that would extract the lipids, leading to false-negative results.

Principle of the Staining Method

The fundamental principle behind this compound staining is a process of physical dissolution. The dye is dissolved in a solvent in which it is moderately soluble. When the tissue section is immersed in this solution, the dye molecules partition from the solvent into the tissue lipids, in which they are more soluble. This differential solubility results in the selective coloring of the lipid components within the tissue.

Figure 1: Principle of this compound Staining.

Experimental Protocol

This protocol is a representative method adapted from procedures for similar Sudan dyes due to the limited availability of a standardized, detailed protocol specifically for this compound. Users should optimize the incubation times for their specific tissue types and experimental conditions.

Materials and Reagents:

-

This compound powder (C.I. 12140)

-

70% Ethanol

-

Acetone

-

Harris' Hematoxylin (for counterstaining)

-

Glycerin jelly or other aqueous mounting medium

-

Frozen tissue sections (5-10 µm thick) on glass slides

-

Coplin jars

-

Distilled water

Solution Preparation:

-

This compound Staining Solution (Herxheimer's Method Adaptation):

-

Prepare a saturated solution of this compound in a mixture of equal parts of 70% ethanol and acetone.

-

Add an excess of this compound powder to the solvent mixture in a tightly sealed container.

-

Shake well and let it stand for 24-48 hours to ensure saturation.

-

The solution should be filtered before each use to remove any undissolved particles.

-

-

70% Ethanol

-

Harris' Hematoxylin Solution: Use a commercially available or laboratory-prepared solution.

Staining Procedure:

-

Section Preparation:

-

Cut frozen sections at 5-10 µm using a cryostat.

-

Mount the sections on clean, pre-coated glass slides.

-

Air-dry the sections for a few minutes.

-

-

Fixation:

-

Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

-

Rinse gently in running tap water for 1-2 minutes.

-

Rinse briefly in distilled water.

-

-

Pre-staining Rinse:

-

Briefly rinse the slides in 70% ethanol.

-

-

Staining:

-

Immerse the slides in the filtered this compound staining solution for 10-30 minutes at room temperature in a covered Coplin jar.

-

-

Differentiation:

-

Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be quick to avoid destaining the lipids.

-

-

Washing:

-

Wash the slides thoroughly in distilled water.

-

-

Counterstaining (Optional):

-

Immerse the slides in Harris' Hematoxylin for 30-60 seconds to stain the cell nuclei.

-

Wash gently in running tap water until the water runs clear.

-

"Blue" the nuclei by dipping the slides in a weak alkaline solution (e.g., Scott's tap water substitute or a dilute lithium carbonate solution) or by washing in tap water for several minutes.

-

Rinse in distilled water.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium such as glycerin jelly. Avoid using organic solvent-based mounting media as they will dissolve the stained lipids.

-

Data Presentation

Table 1: Expected Staining Results with this compound

| Tissue/Cellular Component | Expected Color with this compound | Color with Hematoxylin Counterstain |

| Neutral Lipids (Triglycerides) | Orange to Red | Orange to Red |

| Nuclei | Unstained | Blue/Purple |

| Cytoplasm | Unstained or faintly pink | Light Blue/Gray |

Experimental Workflow

Figure 2: this compound Staining Workflow.

References

Application Notes and Protocols for the Preparation of a Saturated Sudan II Solution for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan II (C.I. 12140, Solvent Orange 7) is a lysochrome (fat-soluble) diazo dye commonly employed in histology and cytology for the visualization of neutral triglycerides, lipids, and lipoproteins.[1][2][3] Its principle of action relies on its higher solubility in the lipids being stained than in the solvent it is applied in. For effective staining, it is crucial to use a saturated solution to ensure the dye preferentially partitions into the lipidic structures of the tissue sample. This document provides a detailed protocol for the preparation of a saturated this compound solution for use in microscopy.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in staining protocols.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₆N₂O | [1][4] |

| Molecular Weight | 276.33 g/mol | |

| Appearance | Red to orange-brownish powder | |

| Melting Point | 156-158 °C | |

| Maximum Absorption (λmax) | 493 nm |

Solubility Data

This compound is soluble in a variety of organic solvents. The choice of solvent is critical as it must be able to dissolve the dye effectively while minimizing the dissolution of the lipids from the tissue sample during the staining procedure.

| Solvent | Solubility | Reference |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Chloroform | Slightly Soluble | |

| DMSO | 30 mg/mL | |

| Isopropanol | Saturated solutions can be prepared | (for Sudan III) |

Note: While a specific solubility value for isopropanol is not provided for this compound, it is a common solvent for preparing saturated solutions of other Sudan dyes like Sudan III.

Experimental Protocol: Preparation of Saturated this compound Solution

This protocol details the steps to prepare a saturated solution of this compound in 70% ethanol, a commonly used solvent for lipid staining. The principle of preparing a saturated solution involves dissolving an excess amount of the solute (this compound) in the solvent to ensure that the solution holds the maximum possible amount of the dye.

Materials:

-

This compound powder (C.I. 12140)

-

70% Ethanol (v/v in distilled water)

-

Glass bottle or flask with a screw cap

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath (optional, for gentle heating)

-

Filter paper (Whatman No. 1 or equivalent)

-

Funnel

-

Storage bottle (amber glass recommended)

Procedure:

-

Weighing the Dye: Accurately weigh out approximately 0.5 to 1.0 gram of this compound powder. The exact amount is not critical as long as it is in excess.

-

Adding the Solvent: Transfer the weighed this compound powder into a glass bottle or flask. Add 100 mL of 70% ethanol.

-

Dissolution:

-

Place a magnetic stir bar into the flask and place it on a magnetic stirrer.

-

Stir the solution continuously for several hours at room temperature. To expedite dissolution, gentle heating (e.g., in a water bath at 40-50°C) can be applied, but avoid boiling.

-

Continue stirring until no more dye appears to dissolve and a visible excess of solid this compound remains at the bottom of the flask. This indicates that the solution is saturated.

-

-

Maturation (Optional but Recommended): Allow the solution to stand at room temperature for 24 hours. This allows the solution to equilibrate and ensures saturation.

-

Filtration:

-

Set up a filtration apparatus using a funnel and filter paper.

-

Carefully decant and filter the supernatant (the clear, saturated solution) into a clean, dry storage bottle. Be careful not to disturb the undissolved sediment at the bottom of the flask.

-

The filtrate is the ready-to-use saturated this compound staining solution.

-

-

Storage: Store the saturated this compound solution in a tightly sealed, amber glass bottle at room temperature. The solution is stable for several months.

Experimental Workflow

References

Application of Sudan II in Staining Plant Lipids and Suberin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sudan II is a lysochrome (fat-soluble) diazo dye belonging to the Sudan dye family. It is utilized in histology and cytochemistry for the visualization of neutral lipids, triglycerides, and other hydrophobic substances.[1][2] Its application in plant science primarily involves the staining of lipid bodies, cutin, and potentially suberin, rendering them a characteristic orange-red color.[2][3] The staining mechanism is a physical process based on the preferential solubility of the dye in lipids rather than in the solvent carrier.[4]

Principle of Staining: this compound is dissolved in a solvent in which it is sparingly soluble. When the staining solution is applied to the plant tissue, the dye partitions into the hydrophobic lipidic structures where it is more soluble, thereby selectively coloring them. This method is valuable for localizing lipid deposits within cells and tissues, which is crucial for understanding plant metabolism, seed viability, and the structure of protective layers like the cuticle and suberized cell walls.

While this compound is effective for general lipid staining, its specific efficacy for suberin is less documented compared to other stains like Sudan Red 7B or the fluorochrome Fluorol Yellow 088, which are more commonly cited for suberin analysis. Suberin is a complex heteropolymer composed of a poly(phenolic) domain and a poly(aliphatic) domain. Sudan dyes primarily stain the aliphatic domains. Therefore, the intensity of this compound staining in suberized tissues can be an indicator of the extent of aliphatic deposition.

Quantitative analysis of lipid content using this compound staining in situ is not a well-established method and is generally considered semi-quantitative. For precise quantification of lipids, biochemical extraction and analysis methods are recommended. However, relative quantification through image analysis of stained sections can provide valuable comparative data between different samples or treatments.

Data Presentation: Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Solvent Orange 7, C.I. 12140 | |

| Chemical Formula | C₁₈H₁₆N₂O | |

| Molecular Weight | 276.33 g/mol | |

| Appearance | Red powder | |

| Melting Point | 156–158 °C | |

| Maximum Absorption | 493 (420) nm | |

| Solubility | Insoluble in water; Soluble in fats, oils, and organic solvents. |

Experimental Protocols

The following protocols are adapted from general lipid staining procedures with Sudan dyes for plant tissues. Optimization of incubation times and concentrations may be necessary depending on the plant species and tissue type.

Protocol 1: Staining of Lipids in Fresh or Frozen Plant Sections

This protocol is suitable for the general demonstration of neutral lipids in plant tissues such as seeds, leaves, and stems.

Materials:

-

This compound powder

-

70% Ethanol

-

Glycerin or a suitable aqueous mounting medium

-

Microscope slides and coverslips

-

Pipettes

-

Staining jars

-

Fresh or frozen plant tissue

-

Microtome or razor blade for sectioning

Procedure:

-

Preparation of Staining Solution: Prepare a saturated solution of this compound in 70% ethanol. This can be achieved by adding an excess of this compound powder to the ethanol, shaking vigorously, and allowing the undissolved dye to settle. The supernatant is the working solution. For a more defined concentration, a 0.1% (w/v) solution can be prepared.

-